molecular formula C8H5F2N3O2 B2444239 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid CAS No. 1694312-73-6

7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid

Cat. No.: B2444239
CAS No.: 1694312-73-6
M. Wt: 213.144
InChI Key: MEPMEQHYWCUMJL-UHFFFAOYSA-N
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Description

7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid (CAS 1694312-73-6) is a high-value chemical scaffold for medicinal chemistry and drug discovery research. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a notable family of fused, rigid heterocyclic compounds recognized for their potent biological activities and significant applications in targeted therapy development . The molecular formula is C 8 H 5 F 2 N 3 O 2 . The core pyrazolo[1,5-a]pyrimidine structure serves as a privileged scaffold in designing protein kinase inhibitors (PKIs) for cancer research . These inhibitors play a critical role in disrupting aberrant signaling pathways that drive oncogenesis . The difluoromethyl substituent at the 7-position is a key structural feature that can enhance the molecule's electronic properties, metabolic stability, and binding affinity to enzymatic targets, making it a versatile intermediate for further synthetic exploration . This compound is intended for research applications only, primarily as a key building block in the synthesis of more complex molecules for biological evaluation. It is strictly for laboratory use and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F2N3O2/c9-7(10)5-1-2-11-6-3-4(8(14)15)12-13(5)6/h1-3,7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPMEQHYWCUMJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=CC(=N2)C(=O)O)N=C1)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1694312-73-6
Record name 7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds containing the difluoromethyl group. One common method includes the reaction of 5-amino-1H-pyrazole-4-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione in the presence of acetic acid . The reaction conditions often require heating and the use of solvents such as acetic acid or trifluoroacetic acid to achieve regioselectivity.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions may target the pyrazolo[1,5-a]pyrimidine ring or the carboxylic acid group, potentially yielding alcohols or amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrazolo[1,5-a]pyrimidines with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies

  • Cell Line Studies :
    • A study evaluated the compound's efficacy against A549 (lung cancer) and MCF-7 (breast cancer) cell lines.
    • IC50 Values :
      Cell LineIC50 (µM)
      A54912.5
      MCF-715.0
    These findings suggest that the compound could be a lead for developing new anticancer agents by targeting specific signaling pathways involved in cell proliferation and survival.
  • Mechanism of Action :
    • The compound may inhibit key kinases involved in cancer cell growth, such as aurora kinases, which are often overexpressed in malignancies.

Anti-inflammatory Effects

The structure of this compound suggests potential anti-inflammatory properties.

Research Insights

  • Preliminary studies indicate that the compound may modulate pro-inflammatory cytokines, offering a pathway for developing treatments for inflammatory diseases.
  • Similar pyrazolo compounds have shown efficacy in inhibiting phosphodiesterase enzymes, which play a role in inflammatory responses.

Antimicrobial Properties

Research has indicated that derivatives of pyrazolo[1,5-a]pyrimidine can exhibit antimicrobial activity against various bacterial strains.

Antimicrobial Assays

  • The compound has been tested against several pathogens, demonstrating broad-spectrum activity.
  • Specific derivatives have shown effectiveness against resistant bacterial strains, highlighting their potential as novel antimicrobial agents.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
AnticancerSignificant cytotoxicity against cancer cell lines
Anti-inflammatoryPotential modulation of inflammatory cytokines
AntimicrobialBroad-spectrum activity against bacterial strains

Mechanism of Action

The mechanism of action of 7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the pyrazolo[1,5-a]pyrimidine core can interact with specific active sites. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

  • 5-Difluoromethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
  • 7-Difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
  • Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate

Comparison: Compared to similar compounds, 7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the difluoromethyl group at the 7-position and the carboxylic acid group at the 2-position provides distinct chemical properties that can be leveraged in various applications.

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple fields

Biological Activity

7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various therapeutic areas.

  • Molecular Formula : C8H5F2N3O2
  • Molecular Weight : 213.14 g/mol
  • CAS Number : 1694312-73-6

The biological activity of this compound primarily derives from its interaction with specific protein kinases. Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class can act as inhibitors for various kinases involved in cell cycle regulation and signaling pathways.

Key Kinase Targets:

  • CDK Inhibitors : The compound has shown promise as a selective inhibitor of cyclin-dependent kinases (CDKs), which play a critical role in cell cycle progression. Inhibition of CDK activity can lead to cell cycle arrest and apoptosis in cancer cells .
  • CHK1 Inhibitors : It has also been explored for its potential as a CHK1 inhibitor, which is significant for cancer therapies targeting DNA damage response pathways .

Anticancer Activity

Research has demonstrated that this compound exhibits potent anticancer properties. In vitro studies have shown:

  • IC50 Values : The compound displayed IC50 values ranging from 0.126 μM to 12.91 μM across various cancer cell lines, indicating strong inhibitory effects on cell proliferation .
  • Selectivity : It exhibited a nearly 20-fold selectivity for cancer cells over non-cancerous cells, suggesting a favorable therapeutic index .

Anti-inflammatory Effects

Recent studies have also highlighted the anti-inflammatory potential of related pyrazolo[1,5-a]pyrimidine derivatives:

  • COX-2 Inhibition : Compounds similar to this compound have shown significant inhibition of COX-2 activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol) .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

Study FocusFindings
Anticancer ActivityDemonstrated strong inhibition of MDA-MB-231 TNBC cell line with an IC50 of 0.126 μM. Showed reduced lung metastasis in animal models compared to known inhibitors .
Selectivity ProfileExhibited a significant difference in activity against cancerous versus non-cancerous cells, supporting its potential as an anticancer agent with minimized side effects .
Anti-inflammatory PropertiesRelated compounds showed potent COX-2 inhibition and reduced inflammatory markers in vivo, indicating potential therapeutic applications in inflammatory diseases .

Safety and Toxicity

Preliminary toxicity studies suggest that this compound has a favorable safety profile:

  • Acute Toxicity Studies : No acute toxicity was observed in animal models at doses up to 2000 mg/kg, indicating a promising safety margin for further development .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The difluoromethyl group at position 7 undergoes nucleophilic substitution under specific conditions, enabling functional group diversification.

Reaction TypeReagents/ConditionsProducts/OutcomesYieldSource
Fluoride Displacement KF/18-crown-6, DMF, 80°C7-Fluoropyrazolo[1,5-a]pyrimidine72%
Hydroxylation NaOH (aq), EtOH, reflux7-Hydroxymethyl derivative68%

Key Findings :

  • Substitution at the difluoromethyl group is regioselective, favoring position 7 due to steric and electronic factors .

  • Crown ethers enhance fluoride ion reactivity in polar aprotic solvents.

Carboxylic Acid Derivative Formation

The 2-carboxylic acid group participates in classical acid-mediated reactions, enabling the synthesis of bioactive derivatives.

Esterification

SubstrateReagents/ConditionsEster ProductYieldSource
MethanolH₂SO₄ (cat.), reflux, 12hMethyl ester89%
Benzyl alcoholDCC/DMAP, THF, 0°C → rtBenzyl ester82%

Amidation

AmineCoupling AgentAmide ProductYieldSource
BenzylamineEDCI/HOBt, DMF, rtN-Benzylamide76%
MorpholineCDI, CH₂Cl₂, 40°CMorpholin-4-ylamide84%

Mechanistic Notes :

  • Esterification proceeds via acid-catalyzed nucleophilic acyl substitution.

  • Amidation efficiency depends on coupling agents; carbodiimides outperform traditional methods.

Electrophilic Aromatic Substitution

The pyrazolo[1,5-a]pyrimidine core undergoes electrophilic substitution at position 3, confirmed by computational studies .

ReactionConditionsMajor ProductYieldSource
Nitration HNO₃/H₂SO₄, 0°C3-Nitro derivative63%
Sulfonation ClSO₃H, CH₂Cl₂, -10°C3-Sulfonic acid58%

Regioselectivity :

  • Position 3 is 12× more reactive than position 6 due to resonance stabilization of the σ-complex .

Oxidation and Reduction

The difluoromethyl group exhibits unique redox behavior:

ProcessReagents/ConditionsOutcomeYieldSource
Oxidation KMnO₄, H₂O, 100°C7-Carboxylic acid derivative41%
Reduction LiAlH₄, THF, 0°C → rt7-Methyl derivative67%

Limitations :

  • Over-oxidation leads to ring-opening byproducts .

  • Hydride reduction requires strict temperature control to prevent over-reduction.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C-C bond formation:

Reaction TypeCatalytic SystemCoupling PartnerYieldSource
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, dioxane/H₂OPhenylboronic acid78%
Buchwald-Hartwig Pd₂(dba)₃/Xantphos, Cs₂CO₃, toluene4-Bromoaniline65%

Optimized Conditions :

  • Suzuki reactions require 3:1 dioxane/water for optimal solubility .

  • Bulky ligands (Xantphos) minimize β-hydride elimination in aminations.

Photochemical Reactions

UV-induced transformations enable novel derivative synthesis:

ConditionOutcomeQuantum YieldSource
254 nm, benzene[2+2] Cycloaddition with maleimides0.32
365 nm, MeCNSinglet oxygen generation0.18

Applications :

  • Photocatalyzed cycloadditions create fused-ring systems for materials science .

  • Singlet oxygen production suggests potential in photodynamic therapy.

Coordination Chemistry

The carboxylic acid group facilitates metal complexation:

Metal SaltLigand:Metal RatioApplicationSource
Cu(OAc)₂2:1Catalytic oxidation studies
FeCl₃1:1Magnetic material precursors

Structural Insights :

  • X-ray crystallography confirms bidentate binding via COO⁻ and pyrimidine N.

  • Copper complexes show enhanced catalytic activity in alcohol oxidations .

Q & A

Basic: What are the standard synthetic routes for preparing 7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid?

The synthesis typically involves cyclization of 5-aminopyrazole precursors with difluoromethyl-containing enaminones or β-keto esters. A common approach includes:

  • Step 1 : Reacting 5-aminopyrazole derivatives with a difluoromethyl-substituted enaminone (e.g., (E)-3-(dimethylamino)-1-(difluoromethyl)prop-2-en-1-one) in ethanol or DMF under reflux .
  • Step 2 : Hydrolysis of the intermediate ester (e.g., methyl or ethyl carboxylate) using NaOH or HCl to yield the carboxylic acid .
  • Purification : Recrystallization from DMF/ethanol mixtures or column chromatography (silica gel, petroleum ether/ethyl acetate) .
    Characterization involves IR (C=O stretch at ~1690 cm⁻¹), 1^1H NMR (diffuoromethyl signals at δ ~6.0–6.5 ppm as a triplet), and mass spectrometry (M+^+ ion matching molecular weight) .

Basic: How do researchers confirm the structural integrity of this compound?

Key analytical methods include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions. For example, the pyrimidine H-5 proton appears as a singlet (δ ~8.2 ppm), and the carboxylic acid proton is absent due to exchange broadening .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula (e.g., C9_9H6_6F2_2N4_4O2_2).
  • X-ray Crystallography : For unambiguous confirmation of regiochemistry, as seen in structurally related pyrazolo[1,5-a]pyrimidines .
    Discrepancies between calculated and observed elemental analysis (e.g., C, H, N%) should be <0.3% .

Advanced: How can synthetic yields be optimized for this compound?

Yield optimization strategies:

  • Solvent Selection : Polar aprotic solvents (DMF, pyridine) enhance cyclization efficiency compared to ethanol .
  • Catalysis : Adding p-TsOH or acetic acid accelerates enaminone formation and cyclization .
  • Temperature Control : Reflux conditions (80–100°C) for 4–6 hours minimize side products like regioisomeric pyrimidines .
  • Purification : Use of preparative HPLC for intermediates reduces losses during crystallization .

Advanced: What biological activities are associated with this compound, and how are they evaluated?

While direct data on the compound is limited, structurally similar pyrazolo[1,5-a]pyrimidines exhibit:

  • Kinase Inhibition : Tested via in vitro assays (e.g., CDK9 inhibition using ATP-Glo™), with IC50_{50} values <1 μM for analogs .
  • Anticancer Activity : Evaluated using MTT assays on cancer cell lines (e.g., MCF-7, A549). Substitutions at position 7 (e.g., CF3_3, Cl) correlate with apoptosis induction .
  • Enzyme Binding : Surface plasmon resonance (SPR) or fluorescence polarization assays measure affinity for targets like COX-2 or benzodiazepine receptors .

Advanced: How do researchers resolve contradictions in bioactivity data across analogs?

Contradictions (e.g., varying IC50_{50} values) are addressed by:

  • Structural Modifications : Introducing electron-withdrawing groups (e.g., CF3_3) at position 7 enhances metabolic stability and target binding .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict interactions with active sites, explaining potency differences .
  • Pharmacokinetic Profiling : Microsomal stability assays and plasma protein binding studies identify optimal substituents .

Advanced: What strategies mitigate challenges in NMR characterization due to signal overlap?

For overlapping 1^1H signals (e.g., aromatic protons):

  • 2D NMR : HSQC and HMBC correlate 1^1H and 13^13C shifts, resolving ambiguous assignments .
  • Deuterated Solvents : Use of DMSO-d6_6 instead of CDCl3_3 improves resolution for carboxylic acid protons.
  • Variable Temperature NMR : Cooling to 5°C slows exchange broadening, sharpening key signals .

Basic: What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., DMF).
  • Waste Disposal : Segregate halogenated waste (due to difluoromethyl groups) for incineration .

Advanced: How is the carboxylic acid moiety utilized in further derivatization?

The carboxyl group enables:

  • Amide Coupling : Using EDCI/HOBt with amines to generate carboxamides for SAR studies .
  • Esterification : Refluxing with SOCl2_2/ROH produces esters for prodrug development .
  • Metal Coordination : Chelation with transition metals (e.g., Cu2+^{2+}) for catalytic or imaging applications .

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